Ethyl 2-bromo-2-cyclopropylacetate is an organic compound with the molecular formula and a molecular weight of approximately 207.07 g/mol. This compound is classified as a bromoacetate, specifically a halogenated ester, which is characterized by the presence of a bromine atom attached to the cyclopropyl group adjacent to the acetate moiety. Ethyl 2-bromo-2-cyclopropylacetate is primarily used in organic synthesis and medicinal chemistry due to its reactivity and ability to participate in various chemical transformations.
Ethyl 2-bromo-2-cyclopropylacetate can be sourced from chemical suppliers specializing in organic compounds. It is registered under CAS number 1200828-74-5 and is recognized in various chemical databases, including PubChem and ChemicalBook. The compound is classified under the category of halogenated compounds, specifically as a bromo derivative of cyclopropylacetate.
The synthesis of ethyl 2-bromo-2-cyclopropylacetate typically involves the bromination of cyclopropylacetate using brominating agents. Common methods include:
Ethyl 2-bromo-2-cyclopropylacetate can undergo several important chemical reactions:
The mechanism of action for ethyl 2-bromo-2-cyclopropylacetate primarily involves nucleophilic substitution reactions where nucleophiles attack the electrophilic carbon atom bonded to the bromine atom. The process generally follows these steps:
This mechanism highlights the importance of ethyl 2-bromo-2-cyclopropylacetate in synthetic organic chemistry, particularly in drug development and material science.
Ethyl 2-bromo-2-cyclopropylacetate exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in laboratory settings .
Ethyl 2-bromo-2-cyclopropylacetate finds applications primarily in:
Ethyl 2-bromo-2-cyclopropylacetate (C₇H₁₁BrO₂, MW 207.07) is a chiral α-branched ester featuring a cyclopropane ring directly attached to a brominated carbon center. This molecular architecture creates a unique electronic environment where the strained cyclopropane ring exerts significant stereoelectronic effects on the adjacent electrophilic carbon. The compound typically presents as a clear, pale yellow liquid with a density of 1.494 ± 0.06 g/cm³ at 20°C and a boiling point of 209.2 ± 13.0°C at atmospheric pressure [3]. Its low water solubility contrasts with good miscibility in organic solvents like ether, chloroform, and dichloromethane, aligning with predicted logP values of 1.96 (consensus) and 2.37 (iLOGP), indicating moderate lipophilicity [10].
The molecule’s reactivity is dominated by two key functional groups: the bromine atom serves as an excellent leaving group for nucleophilic substitution (SN₂ reactions), while the ester moiety enables carbonyl transformations (reduction, transesterification) or acts as a directing group for enolate chemistry. Computational studies reveal a polar surface area of 26.3 Ų and moderate molar refractivity (42.8), suggesting good membrane permeability—a property corroborated by BOILED-Egg model predictions of high gastrointestinal absorption and blood-brain barrier penetration [10]. The cyclopropyl group’s torsional strain (~27 kcal/mol) significantly influences conformational preferences and transition-state energies during reactions, making this compound a valuable probe for studying strain-release effects.
Table 1: Key Physicochemical Properties of Ethyl 2-bromo-2-cyclopropylacetate
Property | Value | Measurement Conditions |
---|---|---|
Molecular Formula | C₇H₁₁BrO₂ | - |
Molecular Weight | 207.07 g/mol | - |
Boiling Point | 209.2 ± 13.0°C | 760 Torr |
Density | 1.494 ± 0.06 g/cm³ | 20°C, 760 Torr |
Flash Point | 102.5 ± 10.2°C | - |
LogP (Consensus) | 1.96 | Computational prediction |
Water Solubility (ESOL) | 1.46 mg/mL (0.00706 mol/L) | Predicted |
Storage Stability | -20°C under inert atmosphere | Recommended storage conditions |
Ethyl 2-bromo-2-cyclopropylacetate emerged as a strategic synthetic intermediate following advances in transition-metal-catalyzed cyclopropanation methodologies. Its synthetic utility was notably demonstrated in Lautens’ 2008 synthesis of 2-methylenecyclopropanecarboxylates, where it served as the pivotal precursor for dehydrohalogenation under basic conditions [6]. The compound’s preparation typically involves Rh₂(OAc)₄-catalyzed cyclopropanation of 2-bromopropene with ethyl diazoacetate—a method delivering 80-94% yields of the brominated cyclopropane ester with controlled stereoselectivity (trans:cis ratios of 1.5-2.0:1) [6]. This efficient route provided access to strained methylenecyclopropanes, previously challenging motifs in medicinal chemistry.
The bromine atom’s versatility enables diverse C-C bond formations, positioning this molecule as a "linchpin" for complex fragment couplings. Its commercial availability since the early 2020s (typically ≥95% purity) reflects growing demand, with suppliers like Ambeed and SynQuest Laboratories offering gram-to-kilogram quantities at price points ranging from $40/100mg to $650/5g [3] [8]. The compound’s GHS classification (H302-H315-H319-H335) necessitates careful handling but hasn’t limited its adoption in industrial and academic settings, particularly for pharmaceutical intermediates requiring cyclopropane integration.
Table 2: Commercial Availability Profile
Supplier | Purity | Packaging | Price Range |
---|---|---|---|
TRC | >95% | 50mg | $45 |
SynQuest Laboratories | >95% | 250mg - 1g | $75 (250mg), $225 (1g) |
Matrix Scientific | >95% | 250mg | $142 |
CymitQuimica | >95% | 1g - 5g | €61 (1g), €178 (5g) |
Ambeed | >95% | 100mg - 25g | $28 (250mg), $239 (10g) |
The cyclopropane ring in Ethyl 2-bromo-2-cyclopropylacetate mirrors stereoelectronic features of bioactive natural products and pharmaceuticals. Cyclopropanes confer metabolic stability by resisting β-oxidation while mimicking peptide bond geometries or alkene stereoelectronics—properties exploited in drug design. Recent studies highlight cyclopropane-containing metabolites from marine cyanobacteria (e.g., cf. Lyngbya sp.), where lyngbyoic acid (a cyclopropane fatty acid) exhibits potent quorum-sensing inhibition (IC₅₀ 20.4 μM against P. aeruginosa LasR) and anti-biofilm activity [5]. Similarly, diphenylcyclopropenone (DPCP), an FDA-approved cyclopropenone derivative, modulates immune responses in alopecia areata treatment by targeting keratinocyte signaling pathways [2].
The cyclopropyl group’s role extends to oncology: cyclopropane warheads in antibody-drug conjugates (e.g., MMAE derivatives) exploit strain-release mechanisms for targeted cytotoxicity. Computational docking studies reveal cyclopropane’s unique ability to fill hydrophobic enzyme pockets while maintaining ligand rigidity—a feature leveraged in triple-negative breast cancer (TNBC) therapeutics targeting dysregulated kinases [2] [7]. The synthetic accessibility of Ethyl 2-bromo-2-cyclopropylacetate enables rapid generation of cyclopropane-focused libraries, facilitating SAR studies on these pharmacophores. As the 10th most prevalent ring system in FDA-approved drugs, cyclopropane derivatives continue to inspire rational drug design across antiviral, anticancer, and anti-infective domains.
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 176-02-3
CAS No.:
CAS No.: 548-74-3
CAS No.: 207740-41-8